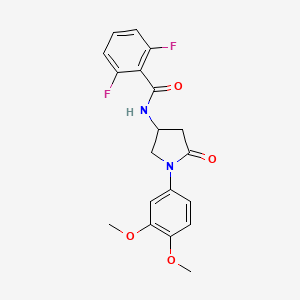

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

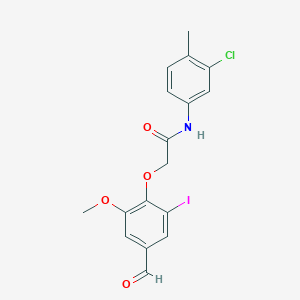

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the 3,4-dimethoxyphenyl and pyrrolidinyl groups suggest that this compound could have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with the 3,4-dimethoxyphenyl and pyrrolidinyl groups providing additional complexity. The fluorine atoms could also influence the compound’s properties due to their high electronegativity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide group could make it susceptible to hydrolysis or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, while the amide group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Structural Insights and Chemical Behavior

The study of similar compounds, such as derivatives of benzamide and difluorobenzamide, reveals their potential in stabilizing specific molecular conformations and interactions within organic molecules. For instance, the adoption of cis and trans amide bonds in certain benzamides underlines the significance of solvent interactions and conformational equilibria in dictating molecular behavior and stability (Forbes, Beatty, & Smith, 2001). Similarly, the examination of polymorphs of a fluorinated amide showcased the impact of short, linear C-H⋅⋅⋅F intermolecular interactions on the solid state, affecting the mechanical properties of the material (Mondal, Kiran, Ramamurty, & Chopra, 2017).

Synthesis and Characterization

Research on the synthesis of related compounds such as 2,4-dimethoxybenzamide derivatives highlights innovative synthetic routes that could potentially apply to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-difluorobenzamide. These methods aim at improving the efficiency, yield, and scalability of the synthesis process, which is crucial for pharmaceutical applications and materials science (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).

Applications in Materials Science

The exploration of conducting polymers and their synthesis from low oxidation potential monomers, including derivatives of pyrrole and benzene, underscores the potential application of this compound in creating new materials with desirable electrical properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O4/c1-26-15-7-6-12(9-16(15)27-2)23-10-11(8-17(23)24)22-19(25)18-13(20)4-3-5-14(18)21/h3-7,9,11H,8,10H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLOBBXAYAAMPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C=CC=C3F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2716237.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2716240.png)

![3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2716242.png)

![N-[Cyclobutyl(cyclopropyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2716243.png)

![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)

![5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2716251.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2716256.png)

![2-(4-Bromophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2716258.png)